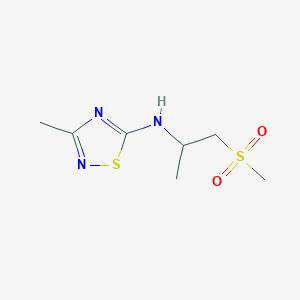
2,2-Dimethyl-4-(6-oxopyridazin-1-yl)butanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-4-(6-oxopyridazin-1-yl)butanenitrile, also known as DMOP, is a chemical compound that has been extensively studied in recent years due to its potential applications in scientific research. DMOP is a versatile compound that can be synthesized using various methods, and its unique structure allows it to interact with biological systems in a variety of ways. In
Mécanisme D'action
The mechanism of action of 2,2-Dimethyl-4-(6-oxopyridazin-1-yl)butanenitrile is not fully understood, but it is believed to interact with biological systems by modulating the activity of certain enzymes and receptors. 2,2-Dimethyl-4-(6-oxopyridazin-1-yl)butanenitrile has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, which is important for cognitive function. 2,2-Dimethyl-4-(6-oxopyridazin-1-yl)butanenitrile has also been shown to bind to the adenosine A2A receptor, which is involved in the regulation of inflammation and neurotransmitter release.
Biochemical and Physiological Effects:
2,2-Dimethyl-4-(6-oxopyridazin-1-yl)butanenitrile has a variety of biochemical and physiological effects, including neuroprotective and anti-inflammatory effects. 2,2-Dimethyl-4-(6-oxopyridazin-1-yl)butanenitrile has been shown to increase the levels of antioxidants in the brain, which can protect against oxidative stress and cell damage. 2,2-Dimethyl-4-(6-oxopyridazin-1-yl)butanenitrile has also been shown to reduce the levels of pro-inflammatory cytokines, which can contribute to the development of inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
2,2-Dimethyl-4-(6-oxopyridazin-1-yl)butanenitrile has several advantages for use in lab experiments, including its stability and ease of synthesis. 2,2-Dimethyl-4-(6-oxopyridazin-1-yl)butanenitrile is also highly soluble in water, which makes it easy to administer to animals in studies. However, 2,2-Dimethyl-4-(6-oxopyridazin-1-yl)butanenitrile has some limitations, including its relatively short half-life and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are many potential future directions for research on 2,2-Dimethyl-4-(6-oxopyridazin-1-yl)butanenitrile. One area of research is in the development of 2,2-Dimethyl-4-(6-oxopyridazin-1-yl)butanenitrile derivatives that may have improved pharmacological properties. Another area of research is in the investigation of the effects of 2,2-Dimethyl-4-(6-oxopyridazin-1-yl)butanenitrile on other biological systems, such as the immune system. Finally, further studies are needed to fully understand the mechanism of action of 2,2-Dimethyl-4-(6-oxopyridazin-1-yl)butanenitrile and its potential applications in the treatment of various diseases.
Conclusion:
In conclusion, 2,2-Dimethyl-4-(6-oxopyridazin-1-yl)butanenitrile is a promising compound that has potential applications in scientific research. Its unique structure and ability to interact with biological systems make it an interesting target for further investigation. While there is still much to be learned about 2,2-Dimethyl-4-(6-oxopyridazin-1-yl)butanenitrile, its potential for use in the treatment of neurodegenerative and inflammatory diseases makes it an exciting area of research for the future.
Méthodes De Synthèse
2,2-Dimethyl-4-(6-oxopyridazin-1-yl)butanenitrile can be synthesized using a variety of methods, including the reaction of 2,2-dimethyl-4-hydroxybutyronitrile with 6-chloro-1,2-dihydro-2-oxopyridazine in the presence of a base such as sodium hydride. Alternatively, 2,2-Dimethyl-4-(6-oxopyridazin-1-yl)butanenitrile can be synthesized using a one-pot reaction of 2,2-dimethyl-4-hydroxybutyronitrile, 6-chloro-1,2-dihydro-2-oxopyridazine, and triethylamine in acetonitrile. Both of these methods have been shown to be effective in producing high yields of 2,2-Dimethyl-4-(6-oxopyridazin-1-yl)butanenitrile.
Applications De Recherche Scientifique
2,2-Dimethyl-4-(6-oxopyridazin-1-yl)butanenitrile has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience, where 2,2-Dimethyl-4-(6-oxopyridazin-1-yl)butanenitrile has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 2,2-Dimethyl-4-(6-oxopyridazin-1-yl)butanenitrile has also been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory conditions such as arthritis.
Propriétés
IUPAC Name |
2,2-dimethyl-4-(6-oxopyridazin-1-yl)butanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-10(2,8-11)5-7-13-9(14)4-3-6-12-13/h3-4,6H,5,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPNZGYDYBPXQLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCN1C(=O)C=CC=N1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-4-(6-oxopyridazin-1-yl)butanenitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-Tert-butyl-1,2,4-thiadiazol-5-yl)amino]acetic acid](/img/structure/B7589741.png)
![4-propan-2-yl-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]thiadiazole-5-carboxamide](/img/structure/B7589749.png)

![3-[(4-Ethylthiadiazole-5-carbonyl)amino]-2-methylpropanoic acid](/img/structure/B7589764.png)

![3-ethyl-N-[(3-methyl-1,2-oxazol-5-yl)methyl]-1,2,4-thiadiazol-5-amine](/img/structure/B7589769.png)
![[1-[(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)amino]cyclopentyl]methanol](/img/structure/B7589779.png)


![N-[(3-nitrophenyl)methyl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B7589798.png)


![3-[[(E)-3-(4-fluorophenyl)prop-2-enoyl]amino]-2,2,3-trimethylbutanoic acid](/img/structure/B7589838.png)
![3-[[(2E,4E)-hexa-2,4-dienoyl]amino]-2,2,3-trimethylbutanoic acid](/img/structure/B7589851.png)